molecular formula C38H54ClN3O22 B13852001 Chitotriose Decaacetate Chloride

Chitotriose Decaacetate Chloride

Cat. No.: B13852001
M. Wt: 940.3 g/mol
InChI Key: SXQWIYDSBSHNRT-BMJLMUNWSA-N
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Description

Chitotriose Decaacetate Chloride is a derivative of chitotriose, which is a chitooligosaccharide composed of three N-acetylglucosamine units Chitotriose is derived from chitin, a natural polysaccharide found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitotriose Decaacetate Chloride can be synthesized through the acetylation of chitotriose. The process involves the reaction of chitotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent degradation of the product. The resulting chitotriose decaacetate is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

Industrial production of this compound involves the enzymatic degradation of chitosan to produce chitotriose, followed by chemical acetylation and chlorination. The enzymatic process uses specific chitosanases to break down chitosan into chitotriose. The acetylation and chlorination steps are similar to the laboratory-scale synthesis but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chitotriose Decaacetate Chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce chitotriose decaacetate oxide.

    Reduction: It can be reduced to form chitotriose decaacetate alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiourea can be used under mild conditions.

Major Products

    Oxidation: Chitotriose decaacetate oxide.

    Reduction: Chitotriose decaacetate alcohol.

    Substitution: Various substituted chitotriose decaacetate derivatives depending on the nucleophile used.

Scientific Research Applications

Chitotriose Decaacetate Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in cell signaling and as a substrate for enzymatic reactions.

    Medicine: It has shown promise in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of biodegradable materials and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of Chitotriose Decaacetate Chloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For example, it has been shown to enhance the antitumor activity of doxorubicin through the upregulation of the early growth response 1 (Egr1) gene . This gene modulates the activity of downstream genes involved in cell growth and apoptosis.

Comparison with Similar Compounds

Chitotriose Decaacetate Chloride can be compared with other chitooligosaccharides and their derivatives:

    Chitobiose Decaacetate Chloride: Composed of two N-acetylglucosamine units, it has similar properties but lower molecular weight.

    Chitopentaose Decaacetate Chloride: Composed of five N-acetylglucosamine units, it has higher molecular weight and different solubility properties.

    Chitosan: A deacetylated form of chitin, it has broader applications due to its biocompatibility and biodegradability.

This compound is unique due to its specific structure, which allows for targeted interactions in biological systems and its potential for various industrial applications.

Properties

Molecular Formula

C38H54ClN3O22

Molecular Weight

940.3 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C38H54ClN3O22/c1-14(43)40-27-33(57-21(8)50)31(24(60-36(27)39)11-53-17(4)46)63-38-29(42-16(3)45)35(59-23(10)52)32(26(62-38)13-55-19(6)48)64-37-28(41-15(2)44)34(58-22(9)51)30(56-20(7)49)25(61-37)12-54-18(5)47/h24-38H,11-13H2,1-10H3,(H,40,43)(H,41,44)(H,42,45)/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+/m1/s1

InChI Key

SXQWIYDSBSHNRT-BMJLMUNWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)Cl)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Origin of Product

United States

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